![molecular formula C26H28N2O2 B3494986 N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide](/img/structure/B3494986.png)
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide
Overview
Description
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a 3,3-diphenylpropanoylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzamide with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2). This method is advantageous due to its high efficiency and the ability to produce N-tert-butyl amides in excellent yields under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the diphenylpropanoylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amides.
Scientific Research Applications
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar structure but lacks the tert-butyl and diphenylpropanoylamino groups.
N-tert-butylbenzamide: Similar structure but lacks the diphenylpropanoylamino group.
N-tert-butyl-4-aminobenzamide: Similar structure but lacks the diphenylpropanoylamino group.
Uniqueness
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide is unique due to the presence of both the tert-butyl and diphenylpropanoylamino groups, which confer specific chemical and biological properties. These groups enhance the compound’s stability, solubility, and potential therapeutic activities compared to similar compounds .
Properties
IUPAC Name |
N-tert-butyl-4-(3,3-diphenylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,3)28-25(30)21-14-16-22(17-15-21)27-24(29)18-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,23H,18H2,1-3H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAWADMOIMJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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